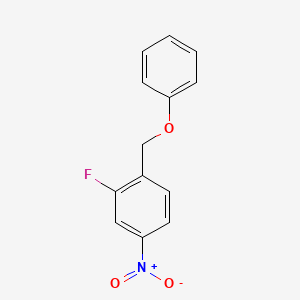

2-Fluoro-4-nitro-1-(phenoxymethyl)benzene

Description

Properties

IUPAC Name |

2-fluoro-4-nitro-1-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-13-8-11(15(16)17)7-6-10(13)9-18-12-4-2-1-3-5-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXYMPLENYCKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 3,4-Difluoronitrobenzene with Alkali

- Reaction : 3,4-Difluoronitrobenzene reacts with mineral alkali (e.g., potassium hydroxide or sodium hydroxide) in aqueous or mixed solvent systems.

- Catalysts : Phase transfer catalysts such as benzyl tributyl ammonium chloride or tetrabutylammonium bromide enhance reaction rates and yields.

- Conditions : Typical temperatures range from 10°C to 100°C, with reaction times from 3 to 12 hours.

- Work-up : Acidic neutralization (e.g., with dilute hydrochloric acid) precipitates 2-fluoro-4-nitrophenol, which is then purified by recrystallization.

- Yields & Purity : Yields range from 82% to 96%, with HPLC purity up to 99.7% after recrystallization.

| Parameter | Range/Value |

|---|---|

| Mineral alkali | KOH, NaOH (preferred KOH) |

| Solvent | Water, acetone-water, MTBE-water |

| Phase transfer catalyst | Benzyl tributyl ammonium chloride, tetrabutylammonium bromide |

| Reaction temperature | 10–100°C |

| Reaction time | 3–12 hours |

| Yield | 82–96% |

| Purity (HPLC) | 99.4–99.7% |

Nitrosation and Oxidation Route

- Step 1 : 2-Fluorophenol undergoes nitrosation in the presence of dilute hydrochloric acid and sodium nitrite at low temperature (~0°C) to form 2-fluoro-4-nitrosophenol.

- Step 2 : Oxidation of 2-fluoro-4-nitrosophenol with dilute nitric acid (15-55%) at 40°C yields 2-fluoro-4-nitrophenol.

- Yields : Approximately 80-90% with purity up to 99.5% after recrystallization.

- Notes : This method uses carcinogenic nitrites and corrosive nitric acid, posing environmental and safety concerns.

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitrosation | 15-20% HCl, 0°C, 45 min addition | — | — |

| Oxidation | 15-55% HNO3, 40°C, 1 hour | 80-90 | 99.5 |

Introduction of Phenoxymethyl Group

The phenoxymethyl substituent is typically introduced by alkylation of the phenolic hydroxyl group of 2-fluoro-4-nitrophenol:

- Alkylating Agent : Phenoxymethyl halides (e.g., phenoxymethyl chloride or bromide).

- Base : Strong bases such as potassium carbonate or sodium hydride to deprotonate the phenol.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions : Mild heating (50-80°C) under inert atmosphere.

- Outcome : Formation of this compound with high selectivity.

While detailed experimental data for this step specific to this compound are limited in the patents reviewed, this alkylation approach is a standard and well-established route in aromatic ether synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic substitution on 3,4-difluoronitrobenzene | High yield, mild conditions, environmentally friendly | Requires phase transfer catalyst | 82-96 | 99.4-99.7 |

| Nitrosation and oxidation | Established method, good purity | Uses hazardous reagents, lower yield | 80-90 | 99.5 |

| Fluorine gas substitution | Direct fluorination | Hazardous fluorine gas, by-products | ~70 | Not specified |

| Ammonia solution with potassium tert-butoxide | Alternative phenolic hydroxyl introduction | Harsh conditions, difficult separation | Not specified | Not specified |

Sources: CN102285888A, CN1850778A, Journal of Fluorine Chemistry (2000)

Summary of Research Findings and Recommendations

- The nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with mineral alkali in the presence of phase transfer catalysts is the most efficient and scalable method for preparing 2-fluoro-4-nitrophenol, the key intermediate.

- Subsequent alkylation with phenoxymethyl halides under basic conditions provides a reliable route to this compound.

- The nitrosation-oxidation route, while effective, involves hazardous reagents and is less preferred for large-scale or environmentally conscious production.

- Avoidance of fluorine gas and harsh ammonia-based conditions improves safety and operational simplicity.

- Optimization of catalyst choice, solvent system, and reaction temperature can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitro-1-(phenoxymethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as phenoxide ions, to form different substituted benzene derivatives.

Oxidation: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Phenoxide ions in a basic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted benzene derivatives.

Reduction: 2-Fluoro-4-amino-1-phenoxymethyl-benzene.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

2-Fluoro-4-nitro-1-(phenoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-(phenoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets . The phenoxymethyl group can enhance the compound’s solubility and stability, making it suitable for various applications .

Comparison with Similar Compounds

Substituent Effects on Thermal Stability and Melting Points

Thermal stability and melting points of aromatic compounds are significantly influenced by substituent type, position, and number.

Chlorinated Analogs

- Compound 8 (four chlorine atoms: two as R1 and two as R2) exhibits the highest thermal stability (T5% = 337 °C) and melting point among chlorinated analogs, attributed to aromatic stabilization via chlorine’s electron-withdrawing effects and symmetrical substitution .

- Compound 9 (four chlorine atoms, asymmetrically placed) shows lower thermal resistance (T5% = 265 °C) and melting point than Compound 8, highlighting the importance of substituent arrangement .

Fluorinated/Nitro Derivatives

- 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene (CAS 190902-95-5), a structural analog with a trifluoromethoxy group instead of phenoxymethyl, has a similarity score of 0.96 to the target compound . The trifluoromethoxy group’s stronger electron-withdrawing nature may enhance thermal stability compared to phenoxymethyl.

- 3-Fluoro-4-nitrobenzyl alcohol (mp 93–94 °C) demonstrates how polar substituents like hydroxyl groups reduce melting points compared to non-polar phenoxymethyl groups .

Table 1: Thermal and Physical Properties of Selected Compounds

| Compound | Substituents | Melting Point (°C) | T5% Decomposition (°C) |

|---|---|---|---|

| Compound 1 (Chlorine-free) | None | 244 | 274 |

| Compound 2 (para-OCH₃ + para-Cl) | –OCH₃ (R1), –Cl (R2) | 259 | 273 |

| Compound 8 (Four Cl) | Two –Cl (R1), Two –Cl (R2) | – | 337 |

| 3-Fluoro-4-nitrobenzyl alcohol | –CH₂OH, –F, –NO₂ | 93–94 | – |

| 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene | –CF₃O, –F, –NO₂ | – | – |

Substituent Position and Electronic Effects

- Nitro Group : The nitro group’s electron-withdrawing nature enhances thermal stability but may lower melting points due to reduced molecular symmetry.

- Phenoxymethyl vs.

Biological Activity

2-Fluoro-4-nitro-1-(phenoxymethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C13H10FNO3

- Molecular Weight : 251.22 g/mol

- IUPAC Name : this compound

This structure features a fluorine atom and a nitro group on the benzene ring, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the nitro and fluoro substituents can enhance lipophilicity and alter electron density, which may affect the compound's binding affinity to proteins and enzymes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes such as cell signaling or metabolic regulation.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially through disruption of bacterial cell walls or interference with metabolic functions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with various substitutions on the phenyl ring have shown improved activity against multidrug-resistant tuberculosis (MDR-TB) strains. Specifically, compounds bearing nitro and fluoro groups demonstrated enhanced potency compared to standard treatments .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | TBD |

| 4-Bromophenoxymethyl derivative | 4.0 | Good |

| 4-Nitrophenoxymethyl derivative | 2.0 | Excellent |

Case Studies

- Study on Antitubercular Activity : A study highlighted that compounds similar to this compound exhibited MIC values significantly lower than traditional first-line drugs used against MDR-TB, indicating potential as new therapeutic agents .

- In Vitro Assays : In vitro assays have shown that the compound can inhibit specific bacterial strains at low concentrations, suggesting a promising lead for further development in antimicrobial therapies .

Toxicological Profile

While the biological activity is promising, understanding the toxicological implications is crucial. Preliminary assessments indicate that compounds in this class may exhibit cytotoxic effects at higher concentrations. Further studies are necessary to establish safe dosage levels and potential side effects.

Q & A

Basic: What are the common synthetic routes for preparing 2-Fluoro-4-nitro-1-(phenoxymethyl)benzene?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:

Nitration of fluorobenzene derivatives : Introduce the nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). The fluorine atom directs nitration to the meta position, but steric and electronic effects may shift regioselectivity .

Phenoxymethylation : React the intermediate (e.g., 2-fluoro-4-nitrobenzyl bromide) with phenol in the presence of a base (K₂CO₃) via nucleophilic substitution. Alternatively, use Mitsunobu conditions (DIAD, PPh₃) to couple 2-fluoro-4-nitrobenzyl alcohol with phenol .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures high purity (>95%).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C/¹⁹F NMR :

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 275 (C₁₃H₁₀FNO₃⁺) with fragmentation patterns for nitro and phenoxymethyl groups.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect nitro-containing waste separately in labeled containers for incineration by licensed facilities.

- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

Advanced: How can X-ray crystallography resolve the molecular structure of this compound?

Methodological Answer:

Crystal Growth : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation at 4°C.

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflections at 100 K.

Structure Solution : Employ SHELXT for phase determination via direct methods .

Refinement : Refine with SHELXL using full-matrix least-squares on F². Analyze bond lengths (C-F: ~1.34 Å, C-NO₂: ~1.48 Å) and angles to confirm stereoelectronic effects .

Advanced: How does the nitro group influence the compound’s reactivity in electrophilic substitutions?

Methodological Answer:

The nitro group is a strong meta-directing, deactivating group. For example:

- Sulfonation : Reaction with H₂SO₄ targets the meta position relative to nitro.

- Halogenation : Br₂/FeBr₃ adds bromine para to fluorine (ortho to nitro).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, altering directing effects. Monitor regioselectivity via HPLC (C18 column, MeOH/H₂O) .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:

Reproduce Conditions : Verify synthesis/purification steps (e.g., solvent ratios, cooling rates).

Analytical Cross-Validation :

- DSC : Measure melting point with differential scanning calorimetry (heating rate: 10°C/min).

- HPLC : Confirm purity (>98%) using a Zorbax SB-C18 column (acetonitrile/water, 70:30).

Literature Comparison : Compare with structurally analogous compounds (e.g., 2-Fluoro-4-nitrobenzyl alcohol, mp 93–94°C ). Contradictions may arise from polymorphic forms or impurities .

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and compute:

- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., nitro group’s positive ESP).

- Frontier Orbitals : HOMO-LUMO gap (~4.5 eV) correlates with stability and reactivity.

PubChem Data : Validate results against computed properties (e.g., dipole moment, polarizability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.